molecular formula C11H18ClNO2 B1419064 {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride CAS No. 1201633-53-5

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride

Cat. No. B1419064
M. Wt: 231.72 g/mol
InChI Key: JOCJGQXYTDYOSW-UHFFFAOYSA-N
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Description

“{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride” is a chemical compound with the CAS Number: 1201633-53-5 . It has a molecular weight of 231.72 and its linear formula is C11H18ClNO2 .


Molecular Structure Analysis

The linear formula of “{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride” is C11H18ClNO2 . Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis Techniques : The compound is used in various synthesis techniques. For example, Li Zhong-mei (2012) described the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate, highlighting the compound's role in organic synthesis (Li Zhong-mei, 2012).
  • Chemical Reactions : W. Ashton and G. Doss (1993) discussed the regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which provides insights into the compound's chemical behavior and potential applications in creating specific molecular structures (Ashton & Doss, 1993).

Metal Ion Affinities and Fluorescence Properties

  • Metal Complexes and Solubility : Jian Liang et al. (2009) studied metal complexes of related compounds, focusing on their solubility and fluorescence properties. This research is important for applications in materials science and sensing technologies (Liang et al., 2009).

Structural Studies and Drug Design

  • Synthesis and SAR : A. Nakazato et al. (1999) explored the synthesis and structure-activity relationships of 1-alkyl-2-phenylethylamine derivatives, providing valuable insights for drug design and development (Nakazato et al., 1999).

Antimicrobial Activity

  • Novel Derivatives and Antimicrobial Activity : O. M. Habib et al. (2013) researched novel quinazolinone derivatives, including their synthesis and antimicrobial activity, highlighting the compound's potential in pharmaceutical applications (Habib et al., 2013).

Hydrogel and Drug Delivery Applications

  • Hydrogel Applications : A. Karimi et al. (2018) discussed the use of tris(2-(2-formylphenoxy)ethyl)amine in creating pH- and thermo-responsive chitosan hydrogels, crucial for drug delivery and controlled release applications (Karimi et al., 2018).

PET Tracers and Receptor Imaging

  • PET Imaging : Xiaoyun Zhou et al. (2014) developed a tracer for mapping cerebral adenosine A2A receptors using PET imaging, demonstrating the compound's utility in neuroimaging and diagnostics (Zhou et al., 2014).

Organometallic Chemistry

  • Orthometalation Studies : J. Vicente et al. (1997) conducted research on orthometalation of primary amines, including the compound , which is vital for understanding its interactions with metals in various chemical processes (Vicente et al., 1997).

Corrosion Inhibition

  • Aluminum Corrosion Inhibition : H. Ashassi-Sorkhabi et al. (2006) studied Schiff bases including the compound for their effect on aluminum corrosion in hydrochloric acid, highlighting its potential in material protection and industrial applications (Ashassi-Sorkhabi et al., 2006).

Safety And Hazards

“{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride” is labeled as an irritant according to the safety information provided .

Future Directions

“{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine Hydrochloride” is a salt analog of 4-(2-Methoxyethoxy)benzeneethanamine (CAS# 1016760-18-1), which can be useful in the identification and optimization of anti-tubercular quinazolinones . This suggests potential future directions in the field of medicinal chemistry, particularly in the development of treatments for tuberculosis.

properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12;/h2-5H,6-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCJGQXYTDYOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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